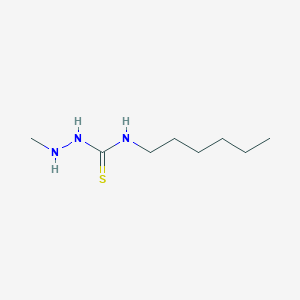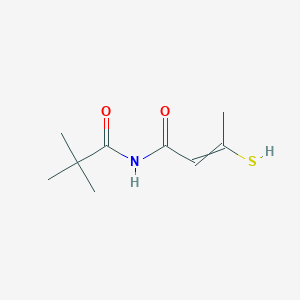![molecular formula C10H13O3PS B14383967 Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate CAS No. 88707-62-4](/img/structure/B14383967.png)
Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenylsulfanyl-substituted ethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate typically involves the reaction of dimethyl phosphite with a suitable phenylsulfanyl-substituted alkene. One common method involves the use of a palladium-catalyzed cross-coupling reaction between dimethyl phosphite and phenylsulfanyl-substituted vinyl halides under microwave irradiation . This reaction proceeds efficiently, yielding the desired product in high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, or thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein phosphorylation.
Industry: Used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. The phenylsulfanyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl [1-(phenylsulfanyl)vinyl]phosphonate
- Diethyl [1-(phenylsulfanyl)ethenyl]phosphonate
- Dimethyl [1-(phenylsulfanyl)propyl]phosphonate
Uniqueness
Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate is unique due to the presence of both a phosphonate group and a phenylsulfanyl-substituted ethenyl moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
88707-62-4 |
|---|---|
Molecular Formula |
C10H13O3PS |
Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-dimethoxyphosphorylethenylsulfanylbenzene |
InChI |
InChI=1S/C10H13O3PS/c1-9(14(11,12-2)13-3)15-10-7-5-4-6-8-10/h4-8H,1H2,2-3H3 |
InChI Key |
IIKQUAAFSUVBAB-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(=C)SC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


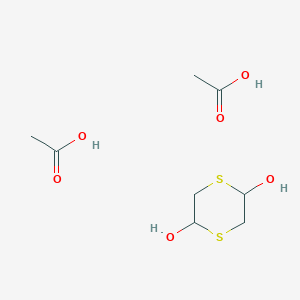
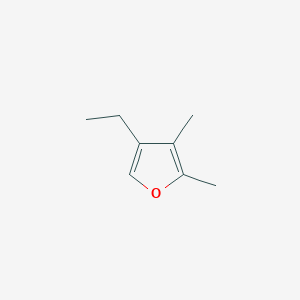

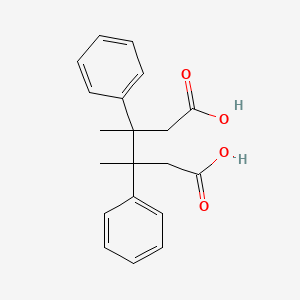
![N-([1,1'-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B14383908.png)
![2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole](/img/structure/B14383909.png)
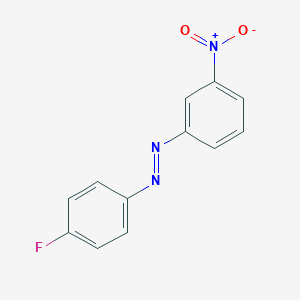

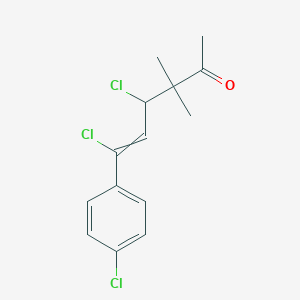
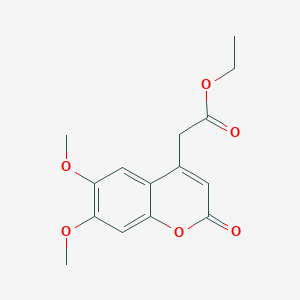
oxophosphanium](/img/structure/B14383937.png)
![2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B14383939.png)
